molecular formula C15H19N3O5 B7106755 N-(2,2-dimethoxyethyl)-N-ethyl-7-nitro-1H-indole-2-carboxamide

N-(2,2-dimethoxyethyl)-N-ethyl-7-nitro-1H-indole-2-carboxamide

Cat. No.: B7106755
M. Wt: 321.33 g/mol
InChI Key: MFNWHQLXNPLJTD-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N-ethyl-7-nitro-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitro group at the 7th position of the indole ring and a carboxamide group at the 2nd position. The compound also features a dimethoxyethyl group and an ethyl group attached to the nitrogen atom of the carboxamide. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-ethyl-7-nitro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-4-17(9-13(22-2)23-3)15(19)11-8-10-6-5-7-12(18(20)21)14(10)16-11/h5-8,13,16H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNWHQLXNPLJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(OC)OC)C(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N-ethyl-7-nitro-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.

    Carboxylation: The nitrated indole is carboxylated at the 2nd position using a suitable carboxylating agent such as carbon dioxide or phosgene.

    Amidation: The carboxylated indole is then reacted with N-(2,2-dimethoxyethyl)amine and ethylamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N-ethyl-7-nitro-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride, sodium borohydride.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N-ethyl-7-nitro-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N-ethyl-7-nitro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the indole core are key structural features that enable the compound to interact with enzymes, receptors, and other biomolecules. The compound may inhibit or activate specific biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

N-(2,2-dimethoxyethyl)-N-ethyl-7-nitro-1H-indole-2-carboxamide can be compared with other indole derivatives that possess similar structural features. Some similar compounds include:

    N-(2,2-dimethoxyethyl)-N-methyl-7-nitro-1H-indole-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(2,2-dimethoxyethyl)-N-ethyl-5-nitro-1H-indole-2-carboxamide: Similar structure but with the nitro group at the 5th position.

    N-(2,2-dimethoxyethyl)-N-ethyl-7-amino-1H-indole-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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